molecular formula C16H13ClN2OS2 B2943040 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 900009-43-0

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2943040
M. Wt: 348.86
InChI Key: ANXBNHJOPUCMEM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, its role as a reactant or product in various chemical reactions, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties like acidity/basicity, redox potential, and reactivity.


Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells with promising results compared to standard treatments like cisplatin (Evren et al., 2019).

α-Glucosidase Inhibitory Potential

The α-glucosidase inhibitory potential of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide was explored, revealing several compounds as promising inhibitors. This indicates potential applications in managing diabetes or other metabolic disorders through inhibition of α-glucosidase (Iftikhar et al., 2019).

Antitumor and Antimicrobial Properties

Several studies have synthesized and screened N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide derivatives for antitumor and antimicrobial activities. One research found considerable anticancer activity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent (Yurttaş et al., 2015). Another study highlighted the synthesis of thiazole compounds containing the mercapto group, showcasing antibacterial and antifungal activities, suggesting applications in developing new antimicrobial agents (Mahajan et al., 2008).

Antibacterial and Antifungal Activities

The antimicrobial potential of thiazolidin-4-one derivatives and their efficacy against various bacterial and fungal strains have been documented. These compounds have shown moderate to excellent activity, indicating their potential in developing new antibacterial and antifungal agents (B'Bhatt & Sharma, 2017).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable source for accurate and detailed information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXBNHJOPUCMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

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